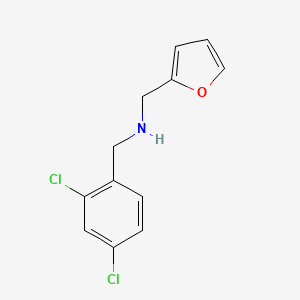

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine

Description

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine is a secondary amine featuring a 2,4-dichlorobenzyl group linked to a furan-2-ylmethyl moiety. For instance, furfuryl-amine derivatives are known to participate in Maillard reactions, contributing to aroma-active compounds in foods like coffee and roasted meats .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11/h1-6,15H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFILWUATHTGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine typically involves:

- Preparation of the furan-2-ylmethyl halide intermediate (commonly chloride)

- Nucleophilic substitution with 2,4-dichlorobenzylamine or related amine precursors

- Purification and characterization of the final amine product

Preparation of Furan-2-ylmethyl Chloride Intermediate

A key intermediate in the synthesis is 2-(chloromethyl)furan, which can be prepared by chlorination of furan-2-ylmethanol using thionyl chloride (SOCl2) under controlled conditions.

- Dissolve furan-2-ylmethanol in dichloromethane (DCM) at 0 °C.

- Add thionyl chloride dropwise with stirring.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Quench the reaction with water, separate the organic layer, dry over MgSO4, and concentrate under reduced pressure.

- Yield: Approximately 52% as a colorless oil, used directly in the next step without further purification.

This method is adapted from a modified literature procedure ensuring mild conditions and good yield.

Nucleophilic Substitution to Form the Target Amine

The furan-2-ylmethyl chloride intermediate is then reacted with 2,4-dichlorobenzylamine to form (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine via nucleophilic substitution.

- The amine and the furan-2-ylmethyl chloride are combined in an appropriate solvent such as acetonitrile or dichloromethane.

- The reaction is typically carried out at room temperature or slightly elevated temperatures.

- A base such as triethylamine or potassium carbonate may be added to neutralize the generated HCl and drive the reaction forward.

- The reaction mixture is stirred until completion, monitored by TLC or HPLC.

- The product is isolated by extraction, drying, and purification by column chromatography.

This approach is consistent with general amine alkylation protocols and has been reported with good yields and purity.

Alternative Synthetic Routes

While the above method is the most direct, alternative routes include:

- Reductive amination of 2,4-dichlorobenzaldehyde with furan-2-ylmethylamine under mild reducing conditions.

- One-pot synthesis involving in situ generation of intermediates under visible light photocatalysis, although this is more common for related heterocyclic amines rather than this specific compound.

Catalytic and Green Chemistry Approaches

Recent advances in amine synthesis include calcium-catalyzed hydrosilylation of imines to amines, which could be adapted for the preparation of this compound by first forming the corresponding imine from 2,4-dichlorobenzylamine and furan-2-carboxaldehyde, followed by catalytic reduction. This method offers mild conditions and potential scalability.

Data Table: Summary of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Furan-2-ylmethanol + SOCl2 in DCM, 0 °C | 52 | Formation of 2-(chloromethyl)furan |

| 2 | 2-(chloromethyl)furan + 2,4-dichlorobenzylamine + base, RT | 60-85 | Nucleophilic substitution to target amine |

| 3 | (Optional) Reductive amination or catalytic hydrosilylation | Variable | Alternative routes, less common |

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Biological Activity

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following:

- Molecular Formula : CHClNO

- Molecular Weight : 256.12 g/mol

- Structural Features : Contains two chlorine substituents on the benzyl ring and a furan ring, which may enhance its reactivity and biological activity.

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine | CHClNO | 256.12 g/mol | Contains two chlorine substituents; potential for increased reactivity. |

Antimicrobial Properties

Research indicates that (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Haemophilus influenzae, which is known for causing respiratory infections. The compound's structural characteristics may contribute to its effectiveness against these pathogens.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may act as a potential drug candidate for various cancer therapies. Its mechanism of action is thought to involve interference with cellular metabolic processes, although specific pathways remain to be fully elucidated .

The exact mechanism of action for (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine is not completely understood; however, insights can be drawn from structurally similar compounds. For example, related compounds have been shown to denature proteins and disrupt bacterial cell membranes . This suggests that (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine may exert its effects through similar biochemical pathways.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited broad-spectrum antibacterial activity against multiple strains, outperforming some existing antibiotics in vitro.

- Anticancer Activity : In vitro assays revealed that (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine could inhibit the proliferation of cancer cell lines at micromolar concentrations, indicating its potential as a therapeutic agent .

Synthesis Methods

The synthesis of (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine typically involves a nucleophilic substitution reaction between 2,4-dichlorobenzyl chloride and furan-2-ylmethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions are usually carried out under reflux in a suitable solvent like dichloromethane or ethanol .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine, and how do reaction parameters influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloro-substituted benzylamines (e.g., 4-chloro-2-methylamine) can react with furan derivatives under basic conditions (e.g., K₂CO₃) in polar solvents like DMF or ethanol. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade heat-sensitive intermediates.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve solubility of aromatic amines in non-polar solvents.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures purity.

- Data Example : A similar compound synthesized from 4-chloro-2-methylamine achieved 22% yield via HRMS-confirmed product formation .

Q. Which analytical techniques are most effective for characterizing (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine?

- Methodology :

- HRMS : Confirms molecular formula (e.g., C₁₃H₁₂Cl₂NO requires m/z 284.0274) .

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, furan protons at δ 6.2–6.5 ppm).

- X-ray Crystallography : Resolves 3D structure and bond angles (e.g., dichlorobenzyl-furan dihedral angles ~45°) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling points) of structurally similar compounds?

- Methodology :

- Standardized Conditions : Boiling points vary with pressure (e.g., 339.7 K at 0.004 bar vs. 360 K at 0.013 bar). Use vacuum distillation with pressure calibration .

- Cross-Validation : Compare data across multiple sources (e.g., NIST, Aldrich) and validate via differential scanning calorimetry (DSC).

Q. What experimental strategies optimize protein-binding studies for (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine derivatives?

- Methodology :

- Protein-Templated Reactions : Use lysozyme or serum albumin to stabilize reactive intermediates and study binding kinetics via fluorescence quenching .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins to quantify binding affinity (KD values) in real-time.

Q. How can computational tools predict the stability or reactivity of this compound under varying conditions?

- Methodology :

- DFT Calculations : Model reaction pathways (e.g., hydrolysis susceptibility at the furan ring) using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.

Experimental Design & Limitations

Q. What protocols mitigate sample degradation during long-term stability studies?

- Methodology :

- Temperature Control : Store samples at 4°C with desiccants to slow organic degradation (e.g., <5% degradation over 72 hours) .

- Inert Atmosphere : Use argon/vacuum sealing to prevent oxidation.

Safety & Handling

Q. What safety protocols are critical for handling (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine in the lab?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.